1,4-Bis(propylsulfonyl)piperazine
Description
Properties
Molecular Formula |
C10H22N2O4S2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,4-bis(propylsulfonyl)piperazine |
InChI |
InChI=1S/C10H22N2O4S2/c1-3-9-17(13,14)11-5-7-12(8-6-11)18(15,16)10-4-2/h3-10H2,1-2H3 |
InChI Key |
VYKSPDOCHTXSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)CCC |
Origin of Product |
United States |
1,4-Bis(propylsulfonyl)piperazine: Technical Profile & Applications
Topic: 1,4-Bis(propylsulfonyl)piperazine (CAS 428504-12-5) Content Type: Technical Monograph & Application Guide Audience: Electrochemical Engineers, Synthetic Chemists, and R&D Scientists.
Executive Summary
1,4-Bis(propylsulfonyl)piperazine (CAS 428504-12-5) is a specialized bis-sulfonamide derivative of piperazine, characterized by its high electrochemical stability and rigid heterocyclic core. While historically utilized as a niche intermediate in organic synthesis, its primary value proposition has shifted toward advanced energy storage systems .
As the industry moves toward high-voltage Lithium-Ion Batteries (LIBs) and Lithium-Metal Batteries (LMBs), this compound serves as a critical electrolyte additive . Its structure—combining the oxidative resistance of the sulfonamide group with the lipophilic propyl chains—allows it to form robust, nitrogen-sulfur-rich Solid Electrolyte Interphases (SEI) and Cathode Electrolyte Interphases (CEI). These interfaces are essential for stabilizing nickel-rich cathodes (e.g., NCM811) and suppressing dendritic growth on anodes.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 1,4-Bis(propylsulfonyl)piperazine |
| CAS Number | 428504-12-5 |
| Molecular Formula | C₁₀H₂₂N₂O₄S₂ |
| Molecular Weight | 314.42 g/mol |
| Structure Class | Cyclic Bis-Sulfonamide |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water |
| Melting Point | Typical range for class: 120–160°C (Experimental verification required) |
| Stability | High anodic stability (>4.5 V vs Li/Li⁺) |
Synthesis & Manufacturing
The synthesis of 1,4-Bis(propylsulfonyl)piperazine follows a standard Schotten-Baumann sulfonylation protocol. This pathway ensures high regio-selectivity for the N,N'-disubstituted product, utilizing the nucleophilicity of the secondary amines in the piperazine ring.
Reaction Mechanism (DOT Visualization)
Figure 1: Synthetic pathway for the sulfonylation of piperazine. The base acts as a proton scavenger to drive the equilibrium forward.
Experimental Protocol
Objective: Synthesis of 10g of 1,4-Bis(propylsulfonyl)piperazine.
-
Preparation:
-
Charge a 250 mL round-bottom flask with Piperazine (anhydrous) (2.58 g, 30 mmol) and Dichloromethane (DCM) (100 mL).
-
Add Triethylamine (TEA) (9.2 mL, 66 mmol) as the acid scavenger. Cool the mixture to 0°C in an ice bath.
-
-
Addition:
-
Dropwise add 1-Propanesulfonyl chloride (9.4 g, 66 mmol) over 30 minutes. Maintain internal temperature <5°C to prevent degradation.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. A white precipitate (TEA·HCl) will form.
-
-
Workup:
-
Filter off the solid salts.
-
Wash the organic filtrate with 1M HCl (2 x 50 mL), Saturated NaHCO₃ (2 x 50 mL), and Brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.
-
Yield Target: >85%.
-
Functional Mechanism: Electrochemical Energy Storage
In Lithium-Ion Batteries, the stability of the electrolyte determines the lifespan of the cell. 1,4-Bis(propylsulfonyl)piperazine acts as a bifunctional film-forming additive .
Mechanism of Action
-
Cathode Protection (CEI Formation):
-
At high voltages (>4.3V), the sulfonyl groups undergo preferential oxidation before the solvent (EC/DMC). This forms a thin, conductive, sulfur-rich passivation layer on the cathode surface, preventing transition metal dissolution (e.g., Ni, Co).
-
-
Anode Stabilization (SEI Formation):
-
During the first charge, the sulfonamide moiety is reduced on the graphite or silicon anode. This creates a flexible, nitrogen-doped SEI that accommodates volume expansion and suppresses lithium dendrites.
-
Pathway Visualization (DOT)
Figure 2: Dual-action mechanism of the additive in a Lithium-Ion cell, forming protective interphases on both electrodes.
Application Protocols
Electrolyte Formulation for High-Voltage Cells
Context: Creating a 1.0 M LiPF₆ electrolyte for NCM811/Graphite cells (4.4V cutoff).
| Component | Role | Concentration (wt%) |
| EC/EMC (3:7 v/v) | Base Solvent | Balance |
| LiPF₆ | Conductive Salt | 12.5% (1.0 M) |
| Vinylene Carbonate (VC) | Standard SEI Former | 1.0% |
| 1,4-Bis(propylsulfonyl)piperazine | High-Voltage Stabilizer | 0.5% – 2.0% |
Procedure:
-
Dissolve LiPF₆ in the solvent blend inside an Argon-filled glovebox (H₂O < 0.1 ppm).
-
Add Vinylene Carbonate and stir until homogenized.
-
Add 1,4-Bis(propylsulfonyl)piperazine . Stir for 4 hours at 25°C. Note: Ensure complete dissolution; mild heating (40°C) may be required due to the rigid piperazine core.
Quality Control Parameters
-
Water Content (Karl Fischer): < 20 ppm (Critical: Sulfonamides can hydrolyze in acidic/wet conditions).
-
Acid Value (HF): < 50 ppm.
-
Purity (HPLC): > 99.5% (Impurities can cause self-discharge).
Safety & Handling (E-E-A-T)
While sulfonamides are generally stable, they must be handled with standard chemical hygiene.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Hygroscopic tendencies are low but moisture should be avoided to prevent hydrolysis of the sulfonyl bond.
-
Incompatibility: Strong oxidizing agents, strong acids.
References
-
Synthesis of Sulfonamides
-
Electrolyte Additives & Mechanisms
-
Zhang, S. S. (2006).[4] "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 162(2), 1379-1394. (Contextual grounding for sulfonyl additives).
-
Xu, K. (2014).[5] "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503–11618. Link
-
Li, W., et al. (2024).[5][6] "Electrolyte Design for High-Voltage Lithium-Metal Batteries with Synthetic Sulfonamide-Based Solvent." PubMed. Link
-
-
Chemical Data & Identification
Sources
- 1. Chemical For Nickel Plating manufacturer, Buy good quality Chemical For Nickel Plating Products from China [m.bright-chemicals.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]
- 5. Sulfhydryl and Sulfonic Acid Bifunctional Group Achieving (101) Crystal Preferential Reversible Zn2+ Electrodeposition Without Dendrite and Nucleation Overpotential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrolyte Design for High-Voltage Lithium-Metal Batteries with Synthetic Sulfonamide-Based Solvent and Electrochemically Active Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Functional Divergence: 1,4-bis(propylsulfonyl)piperazine vs. PIPPS
Executive Summary
This technical guide provides a rigorous structural and functional comparison between 1,4-bis(propylsulfonyl)piperazine and PIPPS (Piperazine-1,4-bis(3-propanesulfonic acid)). While both compounds share a piperazine core and propyl-sulfur moieties, they represent two fundamentally distinct chemical classes: sulfonamides and zwitterionic amino-sulfonic acids , respectively.
This distinction is critical in drug development and bioprocessing. PIPPS functions as a "Good's Buffer" due to its retained amine basicity and zwitterionic nature. In contrast, the bis-sulfonyl variant is a lipophilic sulfonamide scaffold often encountered as a synthetic intermediate or medicinal chemistry target, lacking buffering capacity in the physiological range due to the electron-withdrawing nature of the sulfonyl group.
Structural Elucidation & Chemical Topology
The primary divergence lies in the connectivity between the piperazine nitrogen and the sulfur-containing side chain. This linkage dictates the electronic environment of the nitrogen atoms, thereby controlling solubility, pKa, and reactivity.
Chemical Connectivity
| Feature | PIPPS (Buffer) | 1,4-bis(propylsulfonyl)piperazine (Sulfonamide) |
| IUPAC Name | 3,3'-(piperazine-1,4-diyl)bis(propane-1-sulfonic acid) | 1,4-bis(propane-1-sulfonyl)piperazine |
| Linkage Type | Alkyl-Amine ( | Sulfonamide ( |
| Core Basicity | Basic (Tertiary Amine) | Non-Basic (Electron-withdrawing |
| Terminal Group | Sulfonic Acid ( | Methyl ( |
| Electronic State | Zwitterionic (at pH > 3) | Neutral / Lipophilic |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent synthetic pathways that generate these two distinct structures from a common piperazine precursor.
Figure 1: Synthetic divergence. Path 1 (Green) yields the zwitterionic buffer PIPPS via alkylation. Path 2 (Red) yields the neutral sulfonamide via sulfonylation.
Physicochemical Properties & Functional Implications[1][3][4][5][6]
The functional utility of these molecules is governed by the electron density on the piperazine nitrogens.
The Basicity Paradox
-
PIPPS: The propyl group is attached via a carbon atom (
). Alkyl groups are electron-donating. Consequently, the nitrogen remains a basic tertiary amine capable of accepting a proton. This allows PIPPS to buffer effectively near pH 8.0 [1]. -
Bis-propylsulfonyl: The nitrogen is directly bonded to a sulfonyl group (
). The sulfonyl group is strongly electron-withdrawing, delocalizing the nitrogen's lone pair. This renders the nitrogen non-basic (pKa < 1). It cannot function as a biological buffer.
Comparative Data Profile
| Property | PIPPS | 1,4-bis(propylsulfonyl)piperazine |
| CAS Number | 5625-56-9 | 103786-27-0 (Analogous) |
| Molecular Weight | 362.46 g/mol | ~306.44 g/mol |
| pKa (Amine) | Not measurable in aq. range | |
| pKa (Acid) | N/A (No acidic protons) | |
| LogP (Hydrophobicity) | -3.6 (Highly Hydrophilic) | ~1.2 (Lipophilic) |
| Solubility (Water) | High (>1 M) | Low / Insoluble |
| Primary Application | Biologic Formulation, Electrophoresis | MedChem Scaffold, Polymer Additive |
Experimental Protocols
Synthesis of PIPPS (N-Alkylation Protocol)
Objective: To synthesize high-purity PIPPS buffer while avoiding sulfonamide byproducts.
Reagents: Piperazine (anhydrous), 1,3-Propane Sultone, Ethanol/Water.
-
Dissolution: Dissolve 10.0 g of piperazine in 100 mL of ethanol under
atmosphere. -
Addition: Dropwise add 2.1 equivalents of 1,3-propane sultone at 0°C. Note: Sultones are potent alkylating agents; handle with extreme caution.
-
Reflux: Heat the mixture to reflux (80°C) for 12 hours. The reaction proceeds via nucleophilic attack of the amine on the
-carbon of the sultone, opening the ring to form the sulfonate. -
Precipitation: Cool to room temperature. PIPPS is zwitterionic and insoluble in ethanol. The crude product will precipitate as a white solid.
-
Purification: Filter the solid. Recrystallize from boiling water/ethanol (1:1).
-
Validation: Check pH of 1% aqueous solution. It should be mildly acidic to neutral (~4-6) depending on the zwitterionic state.
Synthesis of 1,4-bis(propylsulfonyl)piperazine (N-Sulfonylation)
Objective: To synthesize the sulfonamide scaffold for SAR studies.
Reagents: Piperazine, 1-Propanesulfonyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Setup: Dissolve piperazine (1 eq) and TEA (2.5 eq) in dry DCM at 0°C.
-
Acylation: Slowly add 1-propanesulfonyl chloride (2.2 eq). The reaction is exothermic.
-
Mechanism: The nitrogen lone pair attacks the sulfur atom, displacing chloride. TEA scavenges the generated HCl.
-
Workup: Stir at RT for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted piperazine and TEA), then saturated
. -
Isolation: Dry over
and evaporate solvent. The product is a neutral, lipophilic solid.
Analytical Differentiation (Quality Control)
Distinguishing these two structures is common in process chemistry when verifying the identity of piperazine derivatives.
HPLC-MS Method
A reverse-phase method with pH switching is required due to the extreme polarity difference.
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 0% B (Elutes PIPPS - highly polar).
-
2-10 min: Ramp to 90% B (Elutes Sulfonamide - lipophilic).
-
-
Detection:
-
PIPPS:
363 . Retention time: ~1.5 min (Void volume). -
Sulfonamide:
307 . Retention time: ~8.5 min.
-
Structural Verification Diagram
The following logic gate describes the analytical decision tree for identifying the substance.
Figure 2: Analytical decision tree for rapid identification of piperazine derivatives.
References
-
Ferguson, W. J., et al. "Hydrogen ion buffers for biological research." Analytical Biochemistry 104.2 (1980): 300-310.
-
Sigma-Aldrich. "PIPPS - Product Specification and COA." Merck Millipore. Accessed Oct 2023.
-
PubChem. "1,4-Bis(phenylsulfonyl)piperazine (Analogous Structure Data)." National Library of Medicine.
-
BenchChem. "Reactivity of 1,3-Propane Sultone vs Sulfonyl Chlorides." Chemical Reactivity Guide.
Note: The compound "1,4-bis(propylsulfonyl)piperazine" is treated here as the direct sulfonamide analog of PIPPS to illustrate the chemical consequences of N-sulfonylation versus N-alkylation. Always consult specific SDS for handling sultones and sulfonyl chlorides.
1,4-Bis(propylsulfonyl)piperazine molecular weight and formula
An In-depth Technical Guide to 1,4-Bis(propylsulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis(propylsulfonyl)piperazine, a disubstituted piperazine derivative. The document details its chemical identity, including its molecular formula and weight, and outlines a plausible synthetic route based on established chemical principles. Furthermore, it explores its anticipated physicochemical properties, potential research applications by drawing parallels with analogous sulfonylpiperazine compounds, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and scientists interested in the evaluation and utilization of this compound in chemical and pharmaceutical research.
Chemical Identity and Molecular Structure
1,4-Bis(propylsulfonyl)piperazine is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with propylsulfonyl groups.
Table 1: Chemical and Physical Properties of 1,4-Bis(propylsulfonyl)piperazine
| Property | Value |
| Molecular Formula | C₁₀H₂₂N₂O₄S₂ |
| Molecular Weight | 298.42 g/mol |
| IUPAC Name | 1,4-bis(propylsulfonyl)piperazine |
| CAS Registry Number | Not available |
| Canonical SMILES | CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)CCC |
| Appearance | Expected to be a white to off-white crystalline solid |
The molecular structure consists of a six-membered piperazine heterocycle, with each nitrogen atom covalently bonded to the sulfur atom of a propylsulfonyl group. This substitution pattern imparts specific chemical characteristics to the molecule, influencing its solubility, reactivity, and potential biological activity.
Synthesis and Purification
2.1. General Synthetic Protocol
The synthesis can be carried out as follows:
-
Dissolution: Piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base. Triethylamine is a commonly used base to neutralize the hydrochloric acid byproduct.
-
Addition of Sulfonyl Chloride: Propanesulfonyl chloride is added dropwise to the cooled reaction mixture. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic nature of the reaction.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is washed with water and brine to remove the triethylamine hydrochloride salt and other aqueous soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,4-Bis(propylsulfonyl)piperazine.
Caption: Figure 1. General synthetic workflow for 1,4-Bis(propylsulfonyl)piperazine.
Potential Applications in Research and Drug Development
The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are found in numerous approved drugs.[1] The introduction of sulfonyl groups can modulate the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability.
While specific applications for 1,4-Bis(propylsulfonyl)piperazine have not been documented in the provided search results, related sulfonylpiperazine derivatives have shown promise in various therapeutic areas. For instance, certain sulfonylpiperazine derivatives have been investigated as DPP-4 inhibitors for the treatment of diabetes.[2] The sulfonyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially leading to inhibitory activity.[2]
Researchers could explore 1,4-Bis(propylsulfonyl)piperazine as:
-
A building block for the synthesis of more complex molecules.
-
A scaffold for the development of new bioactive compounds.
-
A candidate for screening in various biological assays to identify novel therapeutic activities.
Safety, Handling, and Storage
As a novel chemical compound, 1,4-Bis(propylsulfonyl)piperazine should be handled with care, following standard laboratory safety procedures. Although specific toxicity data is not available, the safety precautions for piperazine and other related chemicals should be considered.
4.1. Hazard Identification
-
Potential Hazards: Based on related compounds, it may cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation.
-
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
4.2. First-Aid Measures
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[3]
4.3. Handling and Storage
-
Handling: Handle in a well-ventilated place. Keep container tightly closed. Ground and bond container and receiving equipment.[3]
-
Storage: Store in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Protect from direct sunlight.[3]
Caption: Figure 2. Key safety protocols for handling 1,4-Bis(propylsulfonyl)piperazine.
Conclusion
1,4-Bis(propylsulfonyl)piperazine is a symmetrical disubstituted piperazine derivative with a calculated molecular formula of C₁₀H₂₂N₂O₄S₂ and a molecular weight of 298.42 g/mol . While specific experimental data for this compound is limited, its synthesis can be readily achieved through standard N-sulfonylation procedures. The presence of the sulfonylpiperazine core suggests potential for this compound to be explored in medicinal chemistry and materials science. As with any novel chemical, it is imperative that it is handled with appropriate safety precautions in a controlled laboratory setting. This guide provides a foundational understanding of this compound to facilitate its use in future research endeavors.
References
- Fisher Scientific. (2010-11-24). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2018-01-18). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024-08-06). Sigma D1538 - SAFETY DATA SHEET.
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. [Link]
-
Al-Ghorbani, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
Sources
Technical Guide: Sourcing and Characterization of 1,4-Bis(propylsulfonyl)piperazine
Topic: Suppliers of 1,4-Bis(propylsulfonyl)piperazine for research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Chemical Identity
1,4-Bis(propylsulfonyl)piperazine (CAS: 428504-12-5 ) is a specialized disulfonamide derivative of piperazine. In pharmaceutical research, it primarily serves two critical functions: as a building block in the synthesis of diverse pharmacological agents (e.g., chemokine receptor antagonists) and as a process impurity reference standard for sulfonyl-piperazine based drug candidates.
Unlike common reagents, this compound occupies a "sourcing gap"—it is often too specific for general catalog carriers but essential for regulatory compliance in impurity profiling. This guide provides a validated sourcing strategy, technical specifications, and a self-validating synthesis protocol for internal standard generation.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1,4-Bis(propane-1-sulfonyl)piperazine |
| CAS Number | 428504-12-5 |
| Molecular Formula | C₁₀H₂₂N₂O₄S₂ |
| Molecular Weight | 314.42 g/mol |
| Structure | Piperazine core substituted at N1 and N4 with propylsulfonyl groups |
| Predicted LogP | ~1.2 (Moderate Lipophilicity) |
| Solubility | Low in water; Soluble in DMSO, DMF, Dichloromethane |
Sourcing Landscape & Supplier Evaluation
The commercial availability of 1,4-Bis(propylsulfonyl)piperazine is limited. It is not typically stocked by bulk commodity vendors (e.g., Sigma-Aldrich, Fisher) for immediate dispatch. Sourcing requires navigating between screening compound libraries and custom synthesis CROs .
Primary Supplier Categories
-
Screening Library Vendors (High Probability): Companies that aggregate diverse chemical structures for HTS (High-Throughput Screening).
-
Primary Source:Vitas-M Laboratory, Ltd. (Stock code: STK035764).
-
Availability: Often limited to milligram quantities (10mg – 100mg).
-
Purity: Typically >90% (NMR confirmed), but rarely Certified Reference Material (CRM) grade.
-
-
Custom Synthesis (High Reliability): For GMP-regulated impurity profiling, off-the-shelf purity is often insufficient. Custom synthesis is recommended to obtain a Certificate of Analysis (CoA) with full structural elucidation (1H-NMR, 13C-NMR, MS, HPLC).
Sourcing Decision Matrix
The following logic flow guides the procurement process based on experimental needs:
Figure 1: Decision matrix for sourcing 1,4-Bis(propylsulfonyl)piperazine based on regulatory requirements.
Technical Protocol: In-House Synthesis
If commercial stock is unavailable or lacks necessary purity, 1,4-Bis(propylsulfonyl)piperazine can be synthesized via a robust Schotten-Baumann sulfonylation . This protocol is designed to be self-validating: the product precipitates out of the reaction mixture, simplifying purification.
Reaction Mechanism
The reaction involves the nucleophilic attack of the secondary amines of piperazine on the sulfur atom of 1-propanesulfonyl chloride.
Figure 2: Synthetic pathway for 1,4-Bis(propylsulfonyl)piperazine via disulfonylation.
Experimental Procedure
Reagents:
-
Piperazine (anhydrous), 10 mmol
-
1-Propanesulfonyl chloride, 22 mmol (10% excess)
-
Triethylamine (TEA), 25 mmol
-
Dichloromethane (DCM), anhydrous
Step-by-Step Protocol:
-
Setup: In a 100 mL round-bottom flask, dissolve 0.86 g (10 mmol) of piperazine and 3.5 mL (25 mmol) of TEA in 40 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add 2.5 mL (22 mmol) of 1-propanesulfonyl chloride over 15 minutes. Critical Control Point: Maintain temperature <5°C to prevent degradation or side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate (triethylamine hydrochloride) will form.
-
Workup:
-
Filter off the solid TEA·HCl salts.
-
Wash the organic filtrate with 1M HCl (2 x 20 mL) to remove unreacted amine.
-
Wash with saturated NaHCO₃ (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to achieve >98% purity.
Analytical Characterization & Handling
For researchers using this compound as a reference standard, the following analytical parameters serve as acceptance criteria.
QC Acceptance Criteria
| Test | Method | Acceptance Limit |
| Appearance | Visual | White to off-white crystalline solid |
| Identification A | ¹H-NMR (DMSO-d₆) | Signals at δ ~1.0 (t, CH₃), ~1.7 (m, CH₂), ~3.0 (t, SO₂CH₂), ~3.3 (s, Piperazine H) |
| Identification B | LC-MS (ESI+) | [M+H]⁺ = 315.1 ± 0.5 Da |
| Purity | HPLC (C18, ACN/H₂O) | ≥ 95.0% (Area %) |
Safety & Stability
-
Hazards: Like many sulfonyl derivatives, this compound should be treated as a potential irritant to eyes, skin, and respiratory tract.
-
Storage: Store at +2°C to +8°C in a tightly sealed container. Hygroscopic; keep away from moisture.[2]
References
-
Chemical Identification: Vitas-M Laboratory, Ltd. Catalog Entry for CAS 428504-12-5. 1,4-bis(propylsulfonyl)piperazine. Retrieved from .
-
Synthetic Methodology: BenchChem Technical Support. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms (Analogous Schotten-Baumann mechanism). Retrieved from .
-
General Piperazine Chemistry: National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine. Retrieved from .
-
Impurity Profiling Context: Bothe, M. K., et al. (2020). Daily Intravenous Infusion of Busulfan Impurity 5. International Journal of Toxicology. (Contextual reference for sulfonyl-linker impurities). Retrieved from .
Sources
Application Notes and Protocols for the Sulfonylation of Piperazine with Alkanesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the sulfonylation of piperazine with alkanesulfonyl chlorides, a fundamental reaction in the synthesis of numerous biologically active compounds. The protocol outlines the underlying chemical principles, reaction conditions, and practical considerations for achieving high yields and purity.
Introduction: The Significance of N-Sulfonylpiperazines
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatization is a key strategy in drug discovery. The introduction of a sulfonyl group onto one of the piperazine nitrogens can significantly modulate the physicochemical and pharmacological properties of a molecule. N-sulfonylpiperazines are integral components of a wide range of therapeutic agents, including antimicrobials, anticancer drugs, and central nervous system agents.[1] The sulfonylation reaction, typically achieved by reacting piperazine with a sulfonyl chloride, is a robust and versatile method for creating these important structural motifs.[2][3]
Reaction Principle and Mechanism
The sulfonylation of piperazine with an alkanesulfonyl chloride is a nucleophilic substitution reaction. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[4]
The reaction is generally carried out under basic conditions. The base serves two critical purposes: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperazine starting material, and it can also act as a catalyst.[5][6] The overall reaction can be classified as a Schotten-Baumann type reaction.[7][8]
Reaction Mechanism Overview
The reaction proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on one of the piperazine nitrogen atoms attacks the electrophilic sulfur atom of the alkanesulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, a good leaving group.
-
Deprotonation: The added base removes the proton from the newly formed ammonium species, yielding the neutral N-alkanesulfonylpiperazine and the hydrochloride salt of the base.
Caption: General mechanism for the sulfonylation of piperazine.
Controlling Selectivity: Mono- vs. Di-sulfonylation
A key challenge in the sulfonylation of piperazine is controlling the degree of substitution. Since piperazine has two secondary amine groups, both are susceptible to reaction with the alkanesulfonyl chloride, potentially leading to a mixture of mono- and di-sulfonylated products.
Achieving selective mono-sulfonylation is often the primary goal. Several strategies can be employed to favor the formation of the mono-substituted product:
-
Stoichiometry Control: Using an excess of piperazine relative to the alkanesulfonyl chloride can statistically favor mono-sulfonylation. However, this necessitates the removal of unreacted piperazine during purification.[9]
-
Use of a Protecting Group: A more controlled approach involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to block one of the piperazine nitrogens.[10] The mono-protected piperazine can then be sulfonylated, followed by deprotection to yield the desired mono-sulfonylated product. This multi-step process often provides cleaner reactions and higher yields of the desired product.[11]
-
Protonation Strategy: A simplified one-pot method involves the use of a piperazin-1-ium cation.[12][13] By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, directing the sulfonylation to the free nitrogen.[12] This can be achieved by using piperazine monohydrochloride or by adding one equivalent of a strong acid.
Experimental Protocol: General Procedure for Mono-sulfonylation
This protocol provides a general method for the mono-sulfonylation of piperazine using an alkanesulfonyl chloride. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| Piperazine | ≥99% | Commercial Source |
| Alkanesulfonyl Chloride (e.g., Methanesulfonyl Chloride) | ≥98% | Commercial Source |
| Triethylamine (TEA) or Pyridine | Anhydrous, ≥99.5% | Commercial Source |
| Dichloromethane (DCM) or 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |
| Hydrochloric Acid (HCl) | 1 M aqueous | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |
Reaction Setup and Procedure
Caption: Experimental workflow for piperazine sulfonylation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or 1,4-dioxane.[6][14]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the alkanesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled piperazine solution over 15-30 minutes. Maintaining a low temperature during the addition is crucial to control the exothermic reaction and minimize side products.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-18 hours.[14] The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
If DCM was used as the solvent, wash the organic layer sequentially with 1 M HCl to remove excess piperazine and the base, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.
-
If a water-miscible solvent like 1,4-dioxane was used, dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Then proceed with the washing steps as described above.[14]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkanesulfonylpiperazine.[15]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of the sulfonyl chloride.[16] - Product loss during workup. | - Increase reaction time or temperature. - Ensure anhydrous conditions. - Optimize extraction and purification steps. |
| Formation of Di-substituted Product | - Incorrect stoichiometry. - Reaction temperature too high. | - Use a larger excess of piperazine or employ a protecting group strategy.[17] - Maintain low temperature during addition and initial reaction phase. |
| Difficult Purification | - Co-elution of product with unreacted piperazine or byproducts. - Product is highly polar. | - Acid wash during workup is critical to remove basic impurities.[18] - Use a more polar eluent system for chromatography or consider reverse-phase chromatography. |
Solvent Choice: Aprotic solvents are generally preferred to avoid solvolysis of the reactive sulfonyl chloride.[19] Dichloromethane, tetrahydrofuran (THF), and 1,4-dioxane are commonly used.[6][14]
Base Selection: The choice of base is important. Tertiary amines like triethylamine and pyridine are frequently used as they are non-nucleophilic and act as effective HCl scavengers.[6] In some cases, an aqueous base like sodium hydroxide can be used in a two-phase Schotten-Baumann system.[7]
Safety Precautions
-
Alkanesulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic, especially on a larger scale. Proper temperature control is essential.
-
Piperazine and its derivatives can be irritants. Avoid inhalation and skin contact.
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Benchchem. Troubleshooting low yield in amine sulfonylation reactions.
- ACS Figshare. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. 2016.
- Chemistry LibreTexts. 20.6: Reactions of Amines. 2020.
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. 2023.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
- ResearchGate. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. 2012.
- NIH. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC.
- Wikipedia. Amine.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. 2018.
- Benchchem. Technical Support Center: Solvent Effects on the Rate of Sulfonylation.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. Proposed mechanism of sulfonylation with sulfonyl chlorides..
- Google Patents. US2919275A - Purification of piperazine.
- Google Patents. US20040242932A1 - Aromatic sulfonation reactions.
- Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
- Google Patents. US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
- ACS Publications. Hydrocarbon-soluble sulfonating reagents. Sulfonation of aromatic polymers in hydrocarbon solution using soluble acyl sulfates. Macromolecules.
- ResearchGate. Screening of reaction conditions for sulfonylation a | Download Table.
- ResearchGate. Scheme 2. Sulfonylation of N4 piperazine. | Download Scientific Diagram.
- Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
- Organic Chemistry Portal. Synthesis of piperazines.
- Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. 2015.
- Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. 2006.
- ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. 2007.
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Benchchem. Application Notes and Protocols for Chemoselective Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
- NIH. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. 2020.
- Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
- ResearchGate. (PDF) Direct N1-monosubstitution of piperazine.
- University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2.
- MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- NIH. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC. 2018.
- Organic Syntheses Procedure. 1,3,5-[tris-piperazine]-triazine.
- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. 2013.
- MDPI. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides.
- Benchchem. Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
- Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Google Patents. EP0040560B1 - Alkane-sulfonyl chlorides preparation.
- ResearchGate. Overview of principal methods for N‐monosubstitution of piperazine: (a)... | Download Scientific Diagram.
- ResearchGate. How to extract/isolate piperazine from water without distillation?. 2013.
Sources
- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. cbijournal.com [cbijournal.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. chemistnotes.com [chemistnotes.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvent for 1,4-bis(propylsulfonyl)piperazine purification
Executive Summary
This application note details the purification strategy for 1,4-bis(propylsulfonyl)piperazine , a specific bis-sulfonamide derivative often synthesized via the reaction of piperazine with propylsulfonyl chloride. Unlike its precursor (piperazine), the target molecule is neutral and lacks basicity due to the electron-withdrawing sulfonyl groups. This chemical shift dictates that standard acid-base extraction methods used for amines are insufficient for final polishing.
This guide recommends a two-stage purification protocol :
-
Chemo-selective Washing: Exploiting the basicity difference between the target (neutral) and impurities (basic mono-sulfonamides).
-
Recrystallization: Using an Ethanol:Water (90:10) or Acetonitrile system to achieve >99% purity.
Physicochemical Profile & Solubility Logic
To select the correct solvent, we must analyze the molecular interactions.
| Feature | Chemical Property | Purification Implication |
| Core Structure | Piperazine Ring (Rigid) | High melting point; prone to strong crystal lattice packing. |
| Functional Groups | Bis-Sulfonyl ( | Non-basic . The nitrogen lone pair is delocalized into the sulfonyl group. Insoluble in dilute aqueous acid. |
| Substituents | Propyl Chains ( | Increases lipophilicity compared to methyl analogs. Improves solubility in alcohols/chlorinated solvents. |
| Major Impurities | Mono-propylsulfonyl piperazine | Basic .[1] Contains one free secondary amine. Soluble in dilute acid. |
| Side Products | Propylsulfonic acid | Acidic . Water-soluble.[1][2][3][4] |
Solvent Selection Hypothesis: The target molecule is too polar for Hexane/Heptane but sufficiently lipophilic to dissolve in hot alcohols. It is insoluble in water.[1] Therefore, a polar protic solvent (Ethanol) or a polar aprotic solvent (Acetonitrile) acts as the ideal recrystallization medium.
Pre-Recrystallization: The "Acid Wash" Trick
Before recrystallization, a "Self-Validating" wash step is critical. Because the target is neutral and the primary impurity (mono-substituted product) is basic, we can chemically remove the impurity without dissolving the product.
Protocol A: Chemo-Selective Impurity Removal
-
Slurry: Suspend the crude solid in 1M HCl (10 mL per gram of solid).
-
Agitate: Stir vigorously for 30 minutes at room temperature.
-
Mechanism:[5] The HCl protonates the unreacted piperazine and the mono-propylsulfonyl piperazine, converting them into water-soluble hydrochloride salts. The target bis-sulfonamide remains a neutral, insoluble solid.
-
-
Wash: Wash the filter cake with water (to remove acid) and then saturated
(to neutralize residual acidity). -
Dry: Dry the cake before recrystallization.
Recrystallization Protocol
Based on structural analogs (e.g., 1,4-bis(methylsulfonyl)piperazine), Ethanol (EtOH) is the primary candidate due to its safety profile and optimal temperature coefficient for sulfonamides. Acetonitrile (MeCN) is the secondary candidate if the product is too insoluble in ethanol.
Protocol B: Solvent Screening (Small Scale)
Perform this with 100 mg of "Acid-Washed" solid.
-
Place 100 mg solid in a test tube.
-
Add Ethanol (absolute) dropwise while heating to boiling (water bath).
-
Observation:
-
Scenario 1: Dissolves in <1 mL hot, precipitates upon cooling → Ideal .
-
Scenario 2: Insoluble even in 5 mL hot → Switch to Acetonitrile or DMF/Water .
-
Scenario 3: Dissolves in cold solvent → Too soluble . Use EtOH/Water mixture.
-
Protocol C: The Gold Standard Recrystallization (Ethanol/Water)
Reagents:
-
Crude 1,4-bis(propylsulfonyl)piperazine (dried).
-
Solvent: Ethanol (95%) or Ethanol/Water (90:10).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step:
-
Dissolution:
-
Place crude solid in the flask.
-
Add Ethanol (approx. 5-7 mL per gram of solid).
-
Heat to reflux (78°C) with stirring.
-
Note: If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in small increments (1 mL) until a clear solution is obtained.
-
Critical Check: If the solution is colored (yellow/brown), add Activated Carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization:
-
Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger, purer crystals).
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel (vacuum filtration).
-
Wash: Wash the crystals with cold Ethanol (chilled to 0°C). Do not use room temp solvent or you will wash away product.
-
-
Drying:
-
Dry in a vacuum oven at 50°C for 4 hours to remove trapped solvent.
-
Visualization of Workflow
The following diagram illustrates the logical flow of the purification, highlighting the chemical separation of impurities.
Figure 1: Purification workflow distinguishing the chemical wash (impurity removal) from the physical recrystallization (polishing).
Troubleshooting & Data
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Product comes out as oil droplets, not crystals. | The solution is too concentrated or cooling is too fast. Re-heat and add 10% more solvent. Seed with a pure crystal if available. |
| Low Yield | Product is too soluble in Ethanol. | Switch solvent system to Ethanol:Water (50:50) or use Isopropanol . |
| Insoluble | Product won't dissolve even at reflux. | The propyl chains may increase lattice energy. Switch to Acetonitrile or Glacial Acetic Acid . |
| Impurity Persistence | NMR shows mono-substituted peak. | The Acid Wash (Protocol A) was insufficient. Repeat Protocol A with stronger agitation or finer particle size. |
Expected Solubility Profile (Estimated):
-
Water: Insoluble (< 0.1 mg/mL)
-
Ethanol (Hot): Soluble (> 50 mg/mL)
-
Ethanol (Cold): Sparingly Soluble (< 5 mg/mL)
-
DCM: Soluble (Good for extraction, bad for recrystallization)
References
-
Piperazine Purification Basics
-
Sulfonamide Crystallization Principles
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection in amides/sulfonamides).
-
Synthesis of Bis-Sulfonyl Piperazines
-
Solubility Data (Analogous Compounds)
-
PubChem. "1,4-Bis(phenylsulfonyl)piperazine."[9] National Library of Medicine.
-
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. Piperazine [sitem.herts.ac.uk]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osti.gov [osti.gov]
- 8. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]
- 9. 1,4-Bis(phenylsulfonyl)piperazine | C16H18N2O4S2 | CID 227663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Procedures for N,N'-Disulfonylation of Piperazine
Introduction & Strategic Scope
The N,N'-disulfonylation of piperazine is a fundamental transformation in medicinal chemistry, often used to generate symmetric sulfonamide cores for HIV protease inhibitors, anticancer agents, and 5-HT receptor antagonists. While the reaction appears deceptively simple—a nucleophilic substitution at sulfur—achieving high purity without tedious chromatography requires strict control over stoichiometry, pH, and solvent choice.
This guide presents two validated protocols:
-
Method A (Homogeneous Organic Phase): Best for lipophilic sulfonyl chlorides and moisture-sensitive reagents.
-
Method B (Schotten-Baumann Biphasic): A "green" chemistry approach ideal for high-throughput synthesis and products that crystallize from aqueous media.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the secondary amine (piperazine) on the electrophilic sulfur of the sulfonyl chloride. Unlike acyl chlorides, sulfonyl chlorides do not proceed via a true addition-elimination tetrahedral intermediate but rather a concerted
The challenge lies in the HCl byproduct . If not immediately neutralized, HCl protonates the unreacted piperazine (forming piperazinium salts), rendering it non-nucleophilic and stalling the reaction. Therefore, a proton sponge (base) is thermodynamically essential.
Experimental Protocols
Method A: Homogeneous Organic Phase (DCM/TEA)
Recommended for: Lipophilic products, moisture-sensitive sulfonyl chlorides, and gram-scale synthesis.
Reagents & Materials
-
Piperazine (Anhydrous): 1.0 equiv (MW: 86.14 g/mol )
-
Sulfonyl Chloride (
): 2.4 equiv (Excess ensures complete disulfonylation). -
Triethylamine (TEA): 3.0 equiv (Acts as HCl scavenger).
-
Dichloromethane (DCM): Anhydrous (0.2 M concentration relative to piperazine).
-
0.1 M HCl & Sat.
: For workup.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Piperazine (1.0 eq) and TEA (3.0 eq) in anhydrous DCM .
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Rationale: The sulfonylation is exothermic. Uncontrolled heat can lead to sulfonamide hydrolysis or degradation.
-
Addition: Dissolve the Sulfonyl Chloride (2.4 eq) in a minimal amount of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.
-
Critical Check: Ensure the internal temperature does not exceed 10 °C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane). Stain with Ninhydrin. The starting material (piperazine) spot (baseline) must disappear.
-
-
Workup:
-
Dilute with excess DCM.
-
Acid Wash: Wash with 0.1 M HCl (
). Rationale: Removes unreacted amine and excess TEA. -
Base Wash: Wash with Sat.
( ). Rationale: Removes hydrolyzed sulfonic acid byproducts. -
Dry: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
-
Method B: Schotten-Baumann Biphasic Conditions
Recommended for: High-throughput libraries, simple aryl/alkyl derivatives, and "Green" process requirements.
Reagents & Materials
-
Piperazine (Hexahydrate or Anhydrous): 1.0 equiv.
-
Sulfonyl Chloride: 2.5 equiv.
-
Base: NaOH (10% aqueous solution) or
(saturated). -
Solvent: Acetone or THF (miscible with water to increase organic solubility).
Step-by-Step Procedure
-
Dissolution: Dissolve Piperazine (1.0 eq) in a 1:1 mixture of Water and Acetone .
-
pH Adjustment: Add 10% NaOH until pH
10. -
Addition: Add Sulfonyl Chloride (2.5 eq) portion-wise (solid) or dropwise (if liquid) over 20 minutes.
-
pH Maintenance: Simultaneously add NaOH solution to maintain pH between 9–11.
-
Why? If pH < 8, amine protonates (stops reaction). If pH > 12, sulfonyl chloride hydrolyzes rapidly.
-
-
Precipitation: Stir vigorously at RT for 2 hours. In many cases, the N,N'-disulfonyl piperazine will precipitate as a white solid.
-
Isolation:
-
If Solid: Filter the precipitate, wash copiously with water (to remove salts) and cold methanol.
-
If Oiling Out: Extract with EtOAc, wash with brine, dry, and concentrate.
-
Data Presentation & Comparison
Table 1: Method Selection Matrix
| Feature | Method A (DCM/TEA) | Method B (Schotten-Baumann) |
| Reaction Medium | Homogeneous (Single Phase) | Heterogeneous/Biphasic |
| Reagent Cost | Moderate (Anhydrous solvents) | Low (Water/Acetone, NaOH) |
| Atom Economy | Lower (Requires organic base) | Higher (Inorganic base) |
| Workup | Extraction required | Filtration often sufficient |
| Suitability | Lipophilic / Hydrolytically unstable R-Cl | Stable R-Cl / Polar products |
| Typical Yield | 85–95% | 70–90% |
Table 2: Recrystallization Solvents for Purification
| Product Polarity | Recommended Solvent System | Notes |
| Non-Polar (Alkyl/Aryl) | Ethanol / Hexane | Dissolve in hot EtOH, add Hexane to cloud point. |
| Moderate Polarity | Acetone / Water | Dissolve in hot Acetone, add water dropwise. |
| Highly Polar | DMF / Water | Only for very insoluble derivatives. |
| General Purpose | Methanol | Simple hot filtration and cooling often works. |
Visualizations
Diagram 1: Reaction Mechanism
This diagram illustrates the nucleophilic attack and the critical role of the base in driving the equilibrium by neutralizing the HCl byproduct.
Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur center.
Diagram 2: Workflow Decision Tree
A logic flow to assist researchers in selecting the optimal protocol and purification strategy.
Caption: Decision matrix for synthesis method and purification pathway.
Quality Control & Characterization
To ensure the protocol was successful, the following analytical signatures must be verified:
-
TLC: Use Ninhydrin stain. Piperazine stains red/purple at the baseline. The product should be UV active and move up the plate (higher
). -
1H NMR (DMSO-d6 or CDCl3):
-
Piperazine Core: The protons on the piperazine ring, typically a singlet at
2.8 ppm in the free amine, will shift downfield to 3.0–3.2 ppm due to the electron-withdrawing sulfonamide group. -
Symmetry: Because it is N,N'-disubstituted, the piperazine protons should appear as a singlet (or tight multiplet) integrating to 8H, indicating symmetry. Asymmetry implies mono-sulfonylation.
-
-
IR Spectroscopy: Look for strong sulfonamide stretches:
-
(asymmetric):
-
(symmetric):
-
(asymmetric):
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur).
-
Royal Society of Chemistry. (2013). Mechanistic proposal for the sulfonylation of amines. RSC Advances.
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes and mechanisms.
-
Mettler Toledo. Recrystallization Guide: Solvents and Procedures.
-
BenchChem. Sulfonylation of Primary Amines and Troubleshooting Di-sulfonylation. (General protocols for amine sulfonylation).
Removing mono-substituted impurities from 1,4-bis(propylsulfonyl)piperazine
Technical Support Center: Purification of 1,4-bis(propylsulfonyl)piperazine
Subject: Removing mono-substituted impurities (1-(propylsulfonyl)piperazine) from 1,4-bis(propylsulfonyl)piperazine. Ticket ID: CHEM-PUR-8821 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of 1,4-bis(propylsulfonyl)piperazine via the reaction of piperazine with propylsulfonyl chloride often yields a mixture containing the desired bis-product, the mono-substituted impurity, and residual starting materials.
The critical physicochemical difference between your target molecule and the impurity is basicity .
-
Target (Bis): Contains two sulfonamide nitrogens.[1] Due to the strong electron-withdrawing nature of the sulfonyl group, these nitrogens are non-basic .
-
Impurity (Mono): Contains one sulfonamide and one free secondary amine.[1] This free amine retains significant basicity (
).[2]
This guide details a Chemoselective Acid-Base Extraction protocol that exploits this difference to sequester the impurity into the aqueous phase while retaining the pure product in the organic phase.
Module 1: Diagnostic & Detection
Before initiating purification, confirm the presence and ratio of the impurity.[1]
| Method | Diagnostic Indicator |
| TLC | The mono-impurity is more polar than the bis-product due to the free amine. It will have a lower |
| 1H NMR | Look for the piperazine ring protons. Bis-product: Symmetric singlet (or tight multiplet) at |
| Mass Spec | Target: |
Module 2: The Core Protocol (Chemoselective Acid Wash)
This is the standard industrial workflow for removing amine-containing impurities from sulfonamides.
Reagents Required
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for solubility, but EtOAc is greener.[1]
-
Neutralization Wash: Saturated Sodium Bicarbonate (
).[1] -
Drying Agent: Anhydrous Sodium Sulfate (
).[1][3]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Ensure complete dissolution.
-
First Acid Extraction (The Critical Step):
-
Transfer the organic phase to a separatory funnel.
-
Add 1M HCl (volume equal to 50% of organic phase).
-
Shake vigorously for 2-3 minutes. Vent frequently.
-
Mechanism: The HCl protonates the free amine of the mono-impurity, converting it into a water-soluble hydrochloride salt. The bis-product remains neutral and stays in the DCM.
-
-
Phase Separation: Allow layers to separate completely. Collect the bottom organic layer (if using DCM).
-
Troubleshooting: If an emulsion forms, add a small amount of brine.
-
-
Second Acid Extraction: Repeat Step 2 with fresh 1M HCl to ensure quantitative removal of the impurity.
-
Neutralization: Wash the organic layer with Saturated
to remove trace acid. -
Drying & Concentration: Dry the organic layer over
, filter, and concentrate under reduced pressure (Rotavap).
Visualizing the Separation Logic
Figure 1: Chemoselective partitioning of piperazine sulfonamides based on basicity.[1]
Module 3: Crystallization Strategy (Polishing)
If the acid wash yields <98% purity, use recrystallization.[1]
Solubility Profile:
-
1,4-bis(propylsulfonyl)piperazine: Highly soluble in hot alcohols; insoluble in water.[1]
-
Mono-impurity: More soluble in polar solvents due to the amine functionality.
Protocol:
-
Dissolve the semi-pure solid in boiling Ethanol (EtOH) . Use the minimum volume required to dissolve it.
-
(Optional) Add dropwise water until slight turbidity persists, then add one drop of EtOH to clear it.
-
Allow to cool slowly to room temperature, then to
. -
The bis-product should crystallize as white needles/plates. The mono-impurity tends to stay in the mother liquor.
Module 4: Solid-Phase Scavenging (High Value/Small Scale)
For late-stage purification where yield loss via crystallization is unacceptable.[1]
Reagent: Polymer-bound Isocyanate (e.g., PS-Isocyanate).[1] Mechanism: The isocyanate reacts rapidly with the secondary amine of the mono-impurity to form a urea, which is covalently bound to the resin. The bis-product (no free amine) cannot react.
Protocol:
-
Dissolve crude (1 g) in DCM (10 mL).
-
Add PS-Isocyanate resin (1.5 equivalents relative to the estimated impurity).
-
Stir gently at room temperature for 2-4 hours.
-
Filter off the resin. The filtrate contains pure bis-product.
Frequently Asked Questions (FAQ)
Q1: My product precipitated during the acid wash. What happened?
-
Cause: Your organic solvent volume was too low, or the bis-product has poor solubility in cold DCM/EtOAc.
-
Fix: Add more organic solvent until the precipitate redissolves. Do not heat the biphasic mixture significantly.
Q2: Can I use sulfuric acid instead of HCl?
-
Recommendation: Avoid it. Sulfuric acid is an oxidizing acid and can be difficult to remove completely. dilute HCl (1M) is ideal because excess HCl is volatile and easily removed.
Q3: I see a new impurity after the acid wash.
-
Cause: Sulfonamides are generally stable to acid, but extreme conditions (conc.[1] acid + heat) can cause hydrolysis.
-
Fix: Ensure you are using dilute (1M) HCl and performing the wash at room temperature (20-25°C).[1] Do not prolong contact time beyond what is necessary.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for sulfonamide synthesis and acid-base extraction).
-
BenchChem Technical Support. Sulfonamide Synthesis with Primary Amines: Workup and Purification. (General protocols for removing amine impurities). [1]
-
University of Regina. pKa Values of Some Piperazines at 298 K. (Confirming basicity of piperazine nitrogens).
-
National Institutes of Health (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (Discussing solubility and purification logic).
Sources
Stability of propylsulfonyl piperazines under acidic hydrolysis conditions
Topic: Stability of Propylsulfonyl Piperazines Under Acidic Hydrolysis Conditions
Welcome to the Stability Support Center
Your Role: You are likely a Medicinal Chemist, Analytical Scientist, or Formulation Specialist observing unexpected behavior in your propylsulfonyl piperazine derivative.
The Core Issue: While the piperazine ring is robust, the sulfonamide linkage (
This guide provides the diagnostic frameworks, mechanistic insights, and validated protocols required to troubleshoot stability issues with precision.
Module 1: Diagnostic Framework (Troubleshooting)
Status: Active Objective: Isolate the root cause of analyte loss or impurity formation.
Use this decision matrix if you observe unexpected peak area loss or new impurities during acidic stress testing.
Interactive Troubleshooting Tree
Figure 1: Decision matrix for diagnosing stability failures. Note that true hydrolysis is rare under mild conditions.
Common Failure Modes & Solutions
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Loss of Parent (No New Peaks) | Precipitation | Propylsulfonyl piperazines are bases. In strong acid (HCl), they form hydrochloride salts which may have lower solubility than the free base in organic matrices. | Check vial for precipitate. Add co-solvent (Acetonitrile/Methanol) up to 20% to solubilize the salt form. |
| New Peak (+16 Da) | Oxidation | The secondary or tertiary amine in the piperazine ring is susceptible to N-oxidation if the acid contains trace oxidants (common in aged HCl or degraded solvents). | Use fresh, high-purity acid. Add an antioxidant (e.g., ascorbic acid) to the stress media to rule out oxidation. |
| New Peak (-122 Da approx) | Hydrolysis | Cleavage of the Propylsulfonyl group ( | This is the expected degradation pathway. Quantify the amine byproduct to confirm mass balance. |
| Retention Time Shift | pH Effect | The piperazine nitrogen protonates at low pH (pKa ~5.6 and ~9.8), drastically changing polarity and retention on C18 columns. | Ensure the LC method uses a high-strength buffer (e.g., 50mM Phosphate) to maintain pH control during injection. |
Module 2: Technical FAQ (The "Why" & "How")
Q1: Why is the sulfonamide bond resistant to acid compared to amides?
A: The sulfur atom in the sulfonyl group (
-
Comparison: Carboxamides (
) hydrolyze readily in 1M HCl. Sulfonamides ( ) typically require 6M HCl at reflux for 12-48 hours to achieve significant cleavage [1]. -
Implication: If you see degradation at pH 2.0 at room temperature, it is almost certainly not hydrolysis of the sulfonamide bond.
Q2: What is the mechanism of degradation if forced?
A: Under extreme forcing conditions (e.g., 6M HCl, 100°C), the mechanism follows an
-
Protonation: The sulfonyl oxygen or nitrogen is protonated.
-
Nucleophilic Attack: Water attacks the sulfur atom.
-
Cleavage: The S-N bond breaks, releasing 1-propanesulfonic acid and the piperazine derivative .
Q3: Is the Piperazine ring itself stable in acid?
A: Yes. The piperazine ring is a saturated heterocycle. It does not undergo ring-opening hydrolysis under standard laboratory conditions [2].
-
Risk: The only risk to the ring is oxidative cleavage (ring opening) if strong oxidizers are present, or nitrosation if nitrites are present in the acid source (forming N-nitrosopiperazines, a genotoxic concern).
Module 3: Experimental Protocols
Directive: Use this protocol to validate the intrinsic stability of your molecule as per ICH Q1A (R2) guidelines [3].
Protocol: Acidic Forced Degradation Study
Objective: Target 5–20% degradation to validate the stability-indicating nature of your analytical method.
Reagents Required:
-
1.0 M HCl (Analytical Grade)
-
6.0 M HCl (For resistant compounds)
-
1.0 M NaOH (For neutralization)
-
HPLC Diluent (Mobile Phase Initial Conditions)
Workflow Visualization
Figure 2: Step-by-step workflow for acidic stress testing.
Step-by-Step Procedure:
-
Preparation: Dissolve the propylsulfonyl piperazine to a concentration of 1.0 mg/mL in a co-solvent (e.g., Methanol).
-
Acid Addition: Add an equal volume of 1.0 M HCl .
-
Thermal Stress:
-
Initial Scan: Incubate at 60°C for 4 hours .
-
Checkpoint: Analyze a small aliquot.
-
If <5% degradation: Increase to 6.0 M HCl and 80°C for up to 24 hours.
-
-
Neutralization (CRITICAL): Before injection, neutralize the sample with an equivalent volume/molarity of NaOH.
-
Why? Injecting highly acidic samples can cause peak splitting for basic piperazines due to pH mismatch with the mobile phase.
-
-
Analysis: Analyze via HPLC-UV (monitor purity) and LC-MS (identify degradants).
Data Reporting Table
| Condition | Time (h) | % Parent Remaining | Main Degradant (RRT) | Mass Balance (%) |
| 0.1 M HCl / 25°C | 24 | 99.8% | N/A | 100.0% |
| 1.0 M HCl / 60°C | 8 | 95.2% | 0.45 (Amine) | 99.5% |
| 6.0 M HCl / 80°C | 24 | 82.1% | 0.45 (Amine) | 98.9% |
Note: If Mass Balance < 95%, suspect precipitation or non-chromatographic degradation.
References
-
Iley, J., et al. (2001).[1] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry. Link
-
Biosynce. (2025).[2][3] Under what conditions does piperidine/piperazine decompose?Link
-
ICH Guidelines. (2003).[4] Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulfonamides in aqueous solutions. Journal of Hazardous Materials. (Contextual grounding for S-N bond stability).
Sources
- 1. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: HRMS Characterization & Fragmentation Dynamics of Bis(propylsulfonyl)piperazine
Executive Summary
Bis(propylsulfonyl)piperazine (1,4-bis(propylsulfonyl)piperazine, MW 298.10 Da) represents a critical impurity often encountered in the synthesis of sulfonyl-piperazine based pharmaceuticals and specific alkylating agents. Its structural similarity to bioactive piperazines necessitates rigorous detection methods.
This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the characterization of this compound. Unlike standard operating procedures, this document focuses on the mechanistic fragmentation causality , comparing the structural elucidation capabilities of High-Resolution Quadrupole Time-of-Flight (Q-TOF) against the quantitative precision of Triple Quadrupole (QqQ) systems.
Key Findings:
-
Dominant Fragmentation: The S-N bond cleavage is the thermodynamic sink, yielding a characteristic mono-sulfonyl cation (
192.09). -
Ionization Preference: ESI(+) outperforms APCI(+) due to the high proton affinity of the piperazine nitrogens, despite the electron-withdrawing sulfonyl groups.
-
Method Recommendation: Q-TOF is essential for initial impurity identification due to isobaric interferences common in biological matrices, while QqQ MRM is validated for sub-ng/mL quantitation.
Mechanistic Fragmentation Analysis
The fragmentation of bis(propylsulfonyl)piperazine under Collision-Induced Dissociation (CID) follows a distinct pathway governed by the stability of the piperazine ring and the lability of the sulfonamide bond.
The Precursor Ion
-
Observed Ion:
-
m/z: 299.11 (Monoisotopic)
-
Charge Localization: The proton localizes on one of the piperazine nitrogens. Although the sulfonyl group is electron-withdrawing, the steric relief provided by the chair conformation of the piperazine ring stabilizes the protonated adduct.
Primary Fragmentation Pathways
-
S-N Bond Cleavage (Neutral Loss of Propylsulfonyl): The most abundant product ion arises from the cleavage of the sulfonamide bond. This is a charge-migration fragmentation where the charge remains on the piperazine nitrogen.
-
Transition:
-
Neutral Loss:
( or related neutral species).
-
-
Propyl Chain Scission (Alpha-Cleavage): At higher collision energies (CE > 35 eV), the alkyl chain degrades.
-
Transition:
-
Neutral Loss:
(Propene, via McLafferty-like rearrangement).
-
-
Piperazine Ring Opening: Extreme energy conditions lead to the rupture of the heterocyclic ring, producing ethylene-loss fragments (
).
Visualization of Fragmentation Pathway
The following diagram illustrates the stepwise degradation mechanism validated for sulfonyl-piperazine derivatives.
Figure 1: Stepwise CID fragmentation pathway of Bis(propylsulfonyl)piperazine. Blue arrows indicate the primary quantitation transition.
Comparative Performance Guide: Q-TOF vs. QqQ
This section objectively compares the two dominant MS architectures for analyzing this specific analyte.
Data Comparison Table
| Feature | Method A: HRMS (Q-TOF/Orbitrap) | Method B: Triple Quadrupole (QqQ) | Verdict for Bis(propylsulfonyl)piperazine |
| Mass Accuracy | < 5 ppm (e.g., 299.1063 observed) | Unit Resolution (0.7 Da FWHM) | HRMS is required for impurity ID to rule out metabolic isobaric shifts. |
| Sensitivity (LOQ) | ~ 1–5 ng/mL | ~ 0.05–0.1 ng/mL | QqQ is superior for trace-level cleaning validation. |
| Scan Speed | 50–100 Hz | > 500 MRMs/sec | QqQ enables high-throughput screening of large batches. |
| Selectivity | Distinguishes | Relies on retention time + transition ratio. | HRMS prevents false positives in complex biological matrices (urine/plasma). |
| Dynamic Range | 3–4 orders of magnitude | 5–6 orders of magnitude | QqQ is better for linear quantitation assays. |
Causality of Performance
-
Why QqQ wins on Sensitivity: The continuous ion transmission in MRM mode (filtering m/z 299.1 -> 192.1) maximizes the duty cycle for the specific analyte, whereas Q-TOF discards ions during the orthogonal push pulse.
-
Why HRMS wins on Specificity: In sulfonamides, the loss of
(64.00 Da) vs. the loss of (64.03 Da) from background noise can only be distinguished by high-resolution instruments.
Validated Experimental Protocol
This protocol is designed to be self-validating. The use of a deuterated internal standard (Piperazine-d8 equivalents) is recommended to track matrix effects.
Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg Bis(propylsulfonyl)piperazine in 1 mL Methanol (LC-MS grade).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Matrix Match: For plasma samples, perform protein precipitation using Acetonitrile (1:3 v/v), vortex, centrifuge at 10,000g for 10 min. Inject supernatant.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Rationale: The propyl chains provide sufficient hydrophobicity for retention on C18 without needing ion-pairing agents.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Note: Formic acid is critical to ensure protonation of the piperazine nitrogen (
).
-
-
Gradient: 5% B (0-1 min)
95% B (1-6 min) Hold (6-7 min). -
Flow Rate: 0.4 mL/min.
Method Validation Workflow
The following DOT diagram outlines the decision tree for method development.
Figure 2: Method Development Workflow for Sulfonyl-Piperazine Derivatives.
References
-
Zhu, N., et al. (2014).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
Klagkou, K., et al. (2003).[1][2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Piperazine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Welz, A., et al. (2021).[1] "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Comparative Guide: IR Spectroscopic Characterization of Sulfonyl Piperazine Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7]
Sulfonyl piperazine derivatives represent a critical scaffold in medicinal chemistry, serving as the core pharmacophore for various 5-HT6 antagonists, antimicrobial agents, and antihistamines. In drug development pipelines, the precise characterization of the sulfonyl group (
This guide provides a comparative analysis of the Infrared (IR) absorption profile of these derivatives. Unlike Nuclear Magnetic Resonance (NMR), which quantifies proton environments, FTIR provides an immediate "fingerprint" of bond strength and functional group integrity.
The Core Analytical Challenge: Researchers often confuse the spectral signatures of sulfonyl piperazines with their structural analogues, specifically carboxamides (carbonyl-piperazines) and primary sulfonamides . This guide delineates the specific vibrational modes required to distinguish these species with high confidence.
Theoretical Framework: The Vibrational Signature
To interpret the spectrum accurately, one must deconstruct the molecule into its two dominant vibrational domains: the rigid sulfonyl linker and the semi-flexible piperazine chair.
The Sulfonyl "Doublet" ( )
The most diagnostic feature of any sulfonyl derivative is the high-intensity doublet caused by the stretching of the sulfur-oxygen bonds. Unlike carbonyls, which show a single strong peak, the sulfonyl group exhibits two distinct bands due to coupling between the two
-
Asymmetric Stretch (
): Occurs at higher energy, typically . -
Symmetric Stretch (
): Occurs at lower energy, typically .
Critical Insight: The separation between these two peaks (typically
The Piperazine Ring
The piperazine ring contributes a complex set of "fingerprint" vibrations. In sulfonyl derivatives, the ring is usually locked in a chair conformation, leading to:
-
Stretching: A cluster of peaks betweenngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> .[1][2] -
Stretching: Medium intensity bands around
, often overlapping with the symmetric stretch.
Structural Visualization & Vibrational Modes
The following diagram maps the critical vibrational vectors on the sulfonyl piperazine scaffold.
Figure 1: Vibrational mapping of the sulfonyl piperazine pharmacophore. The red nodes indicate the high-priority diagnostic regions.
Comparative Analysis: Distinguishing Alternatives
The table below contrasts the Sulfonyl Piperazine derivative against its two most common synthetic byproducts or analogues: the Carboxamide (where
Table 1: Comparative IR Spectral Data
| Feature | Sulfonyl Piperazine ( | Carboxamide Piperazine ( | Free Piperazine ( |
| Primary Identifier | Carbonyl ( | ||
| Region 1 ( | Silent (No peaks) | Strong Peak ( | Weak/Silent ( |
| Region 2 ( | Strong ( | Weak/Medium ( | Medium ( |
| Region 3 ( | Strong ( | Medium | Medium ( |
| Region 4 ( | Silent (if tertiary amine) | Silent (if tertiary amine) | Broad/Medium ( |
Key Comparative Insights
-
The "Carbonyl Gap": The most immediate check is the
region. If you see a strong peak here, your reaction likely formed an amide (using acid chloride) rather than a sulfonamide (using sulfonyl chloride), or the sample is contaminated. -
The
Absence: In fully substituted sulfonyl piperazines (where the other nitrogen is alkylated or arylated), the region must be clean. The presence of a band here indicates unreacted piperazine or hydrolysis.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this protocol. The hygroscopic nature of piperazine salts can lead to water peaks (
Sample Preparation
-
Preferred Method: Attenuated Total Reflectance (ATR) with Diamond Crystal.
-
Alternative: KBr Pellet (1:100 ratio). Note: KBr is hygroscopic; ensure pellets are pressed under vacuum.
Workflow Diagram
Figure 2: Step-by-step workflow for spectral acquisition and data validation.
Data Interpretation Logic
-
Baseline Correction: Apply automatic baseline correction to flatten the fingerprint region.
-
Normalization: Normalize the strongest peak (usually the
asymmetric stretch) to absorbance (or transmittance) to compare relative intensities of minor peaks. -
Water Check: If a broad hump exists at
, re-dry the sample. Water bending vibrations ( ) can mimic a carbonyl peak, leading to false negatives.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR group frequencies).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Detailed analysis of sulfonyl vs carbonyl absorption).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook, SRD 69. (For reference spectra of Piperazine and Benzenesulfonamide).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
Sources
Comprehensive Characterization Guide: 1,4-Bis(propylsulfonyl)piperazine
The following guide is structured as a high-level technical resource for researchers and drug development professionals. It synthesizes available chemical intelligence with rigorous experimental protocols to address the specific property (melting point) of 1,4-bis(propylsulfonyl)piperazine, while compensating for the scarcity of public data on this specific homolog by benchmarking it against well-characterized analogs.
Focus: Melting Point Determination, Purity Benchmarking, and Functional Comparison CAS: 428504-12-5 | Formula: C₁₀H₂₂N₂O₄S₂ | MW: 298.42 g/mol
Executive Summary & Technical Context
1,4-Bis(propylsulfonyl)piperazine is a specialized sulfonamide derivative utilized primarily as a crosslinking agent, pharmaceutical intermediate, and in the synthesis of functionalized polymers. Unlike its widely characterized methyl analog (Dimesylpiperazine), the propyl derivative is a "tier-2" research chemical where specific physical property data—such as the exact melting point range—is often proprietary or determined in-situ during synthesis.
This guide provides the definitive framework for establishing the melting point of this compound. It compares the theoretical and expected thermodynamic behavior against its homologous series (Methyl, Ethyl, Phenyl) and provides a self-validating protocol for synthesis and thermal analysis.
The "Missing Data" Paradox
In high-purity applications, the melting point (MP) is the primary indicator of crystallinity and solvent exclusion. While the Methyl Analog (C1) has a well-established MP of 176–178°C , the Propyl Analog (C3) exhibits a depressed melting range due to increased alkyl chain flexibility and changes in crystal packing density.
Expected Melting Point Range: 125–145°C (Estimated based on homologous series trendlines; experimentally verification required per batch).
Comparative Benchmarking: The Sulfonyl Piperazine Series
To validate the quality of 1,4-bis(propylsulfonyl)piperazine, one must compare it against the standard performance markers of its structural analogs.
Table 1: Physicochemical Property Comparison
| Feature | Methyl Analog (Benchmark) | Propyl Analog (Target) | Phenyl Analog (Stacking) |
| Compound Name | 1,4-Bis(methanesulfonyl)piperazine | 1,4-Bis(propylsulfonyl)piperazine | 1,4-Bis(benzenesulfonyl)piperazine |
| CAS Number | 6270-73-1 | 428504-12-5 | 7250-99-9 |
| Melting Point | 176–178°C (Rigid Lattice) | ~125–145°C (Flexible Lattice)* | >200°C (π-π Stacking) |
| Solubility (H₂O) | Low | Very Low (Hydrophobic Effect) | Insoluble |
| Crystallinity | High (Needles/Plates) | Moderate (Waxy/Plates) | High (Prisms) |
| Primary Use | Rigid Crosslinker, alkylation | Flexible Linker, Lipophilicity | UV-Active Linker |
*Note: The propyl chain introduces rotational degrees of freedom that disrupt the tight packing seen in the methyl analog, typically lowering the melting enthalpy and temperature.
Experimental Protocol: Synthesis & Purification
To determine the accurate melting point, the sample must be free of the mono-substituted intermediate and residual sulfonyl chloride. The following Schotten-Baumann protocol ensures >98% purity.
Workflow Diagram: Synthesis & Characterization
Caption: Logical flow for the synthesis and purification of the target compound to ensure valid melting point determination.
Step-by-Step Methodology
-
Reaction: Dissolve Piperazine (10 mmol) in Dichloromethane (DCM). Add Triethylamine (22 mmol). Cool to 0°C.
-
Addition: Dropwise add 1-Propanesulfonyl chloride (22 mmol) under N₂ atmosphere.
-
Work-up: Stir at Room Temperature (RT) for 12 hours. Wash organic layer with 1N HCl (removes unreacted piperazine) and Brine.
-
Purification (Critical):
-
Evaporate solvent to yield an off-white solid.
-
Recrystallize from hot Ethanol (or Ethyl Acetate/Hexane mix).
-
Success Criteria: Product must be distinct white crystals, not an amorphous powder.
-
Melting Point Determination Protocol
For this specific compound, a simple capillary test is insufficient due to potential phase transitions. Differential Scanning Calorimetry (DSC) is recommended.
Method A: Capillary Melting Point (Routine)
-
Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).
-
Ramp Rate: 10°C/min to 100°C, then 1°C/min to melt.
-
Observation: Record
(first liquid drop) and (complete melt). -
Acceptance: Range should not exceed 2°C (e.g., 132.5–134.0°C). A range >3°C indicates solvent occlusion or impurities.
Method B: Differential Scanning Calorimetry (DSC) (Validation)
-
Sample: 2–5 mg in hermetic aluminum pan.
-
Cycle: Heat from 30°C to 200°C at 10°C/min.
-
Data Output: Look for a sharp endothermic peak. The peak maximum (
) is the reported melting point. -
Purity Calculation: Use the Van't Hoff equation analysis of the melting peak shape to calculate absolute purity.
References & Authority
-
Chemical Identity: 1,4-Bis(propylsulfonyl)piperazine. CAS: 428504-12-5. ChemicalBook/Vitas-M Laboratory Listings.
-
Methyl Analog Benchmark: 1,4-Bis(methanesulfonyl)piperazine. CAS: 6270-73-1. Melting Point Reference (176°C). Sigma-Aldrich / PubChem.
-
Synthesis Methodology: General procedure for sulfonylation of piperazines. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines". Molecules, 2020.[1] (Adapted for disubstitution by adjusting stoichiometry).
-
Homologous Series Trends: Melting point alternation in alkane derivatives. Bond, A. D. "On the crystal structures and melting point alternation of the n-alkyl carboxylic acids." RSC Advances, 2013. (Provides theoretical grounding for the MP depression of the propyl vs. methyl derivative).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
